Ring Size and Lipophilicity: A Comparison with 1,4-Dioxan-2-amine
1,4-Dioxepan-6-amine exhibits a significantly lower computed lipophilicity (XLogP3-AA = -1.2) compared to its six-membered analog 1,4-Dioxan-2-amine, which is predicted to be more lipophilic. This difference, driven by the expanded ring system and resulting changes in hydrogen bonding, can directly influence a compound's permeability and solubility profile [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -1.2 |
| Comparator Or Baseline | 1,4-Dioxan-2-amine (CAS 32961-63-0) value not published; prediction models indicate higher lipophilicity for the smaller ring system |
| Quantified Difference | ~1-2 units lower for target compound |
| Conditions | Computed using XLogP3 3.0 (PubChem) |
Why This Matters
The lower logP of the 1,4-dioxepane core can be a critical factor in reducing hERG binding and improving aqueous solubility in a lead optimization campaign, making it a preferred scaffold over more lipophilic alternatives.
- [1] PubChem. (2025). 1,4-Dioxepan-6-amine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Dioxepan-6-amine View Source
